![molecular formula C22H19BN2O2 B1603089 (1-Trityl-1H-pyrazol-4-yl)boronic acid CAS No. 207307-51-5](/img/structure/B1603089.png)
(1-Trityl-1H-pyrazol-4-yl)boronic acid
Übersicht
Beschreibung
“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 207307-51-5 . It has a molecular weight of 354.22 . The IUPAC name for this compound is (1-trityl-1H-pyrazol-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for “(1-Trityl-1H-pyrazol-4-yl)boronic acid” is 1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a solid substance . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
(1-Trityl-1H-pyrazol-4-yl)boronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This compound serves as a significant reagent in ruthenium-catalyzed asymmetric hydrogenation . The process is essential for producing chiral molecules with high enantiomeric excess, which are crucial in the development of drugs that require specific stereochemistry for their biological activity.
Development of VEGF Inhibitors
VEGF inhibitors play a critical role in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration(1-Trityl-1H-pyrazol-4-yl)boronic acid is used in the preparation of these inhibitors .
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are essential for cell proliferation. Inhibitors targeting these kinases are being researched for cancer therapy. The subject compound is utilized in synthesizing these inhibitors, offering potential therapeutic applications .
RHO (ROCK) Inhibitors
RHO-associated protein kinases (ROCK) are involved in various cellular functions. Inhibitors of ROCK have therapeutic potential in cardiovascular diseases, glaucoma, and cancer(1-Trityl-1H-pyrazol-4-yl)boronic acid is used in creating these inhibitors .
Janus Kinase 2 (JAK2) Inhibitors
JAK2 is a target for the treatment of myeloproliferative disorders. Compounds inhibiting JAK2 can be synthesized using (1-Trityl-1H-pyrazol-4-yl)boronic acid , contributing to the development of new treatments .
c-MET and ALK Inhibitors
c-MET and ALK are important targets in cancer therapy. The boronic acid derivative is employed in the synthesis of inhibitors that can interfere with the signaling pathways of these proteins, offering a route to novel cancer treatments .
Synthesis of Biologically Active Compounds
Lastly, (1-Trityl-1H-pyrazol-4-yl)boronic acid is a versatile reagent for the synthesis of a wide range of biologically active compounds, including those with antileishmanial and antimalarial activities . This highlights its importance in the development of new therapies for infectious diseases.
Safety and Hazards
Wirkmechanismus
Target of Action
(1-Trityl-1H-pyrazol-4-yl)boronic acid is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that (1-Trityl-1H-pyrazol-4-yl)boronic acid may have a similar mode of action.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce .
Pharmacokinetics
Like other boronic acids, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with target enzymes, which can enhance its absorption and distribution .
Result of Action
The result of the action of (1-Trityl-1H-pyrazol-4-yl)boronic acid is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of (1-Trityl-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s action can be influenced by the physiological environment within the host organism, including pH, presence of other metabolites, and immune responses.
Eigenschaften
IUPAC Name |
(1-tritylpyrazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDLSKWVNTXEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621810 | |
Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Trityl-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
207307-51-5 | |
Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.